molecular formula C14H10F2N4O B2917361 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797014-76-6

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2917361
CAS No.: 1797014-76-6
M. Wt: 288.258
InChI Key: FHVKXDZHQSUXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound with the molecular formula C14H10F2N4O . It is part of a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . These compounds have been found to have tunable photophysical properties and simpler, greener synthetic methodologies compared to other fluorophores .


Synthesis Analysis

The synthesis of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes “this compound”, was achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H10F2N4O) and average mass (288.252 Da) . The compound also has tunable photophysical properties .

Scientific Research Applications

Enaminones as Building Blocks for Synthesis

Enaminones have been utilized as key intermediates for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research has led to the development of compounds with inhibition effects against specific cell lines, comparable to those of standard treatments like 5-fluorouracil, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy and infection control (S. Riyadh, 2011).

Microwave-Assisted Synthesis for Fused Heterocycles

The microwave-assisted synthesis technique has been applied to create fused heterocycles incorporating a trifluoromethyl moiety, leading to the development of pyrazolo[1,5-a]pyrimidine derivatives. This method offers a novel approach to synthesizing heterocyclic compounds with potential applications in medicinal chemistry (M. Shaaban, 2008).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrazolopyrimidine compounds in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Antiavian Influenza Virus Activity

A new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been developed, showing significant antiviral activities against the bird flu influenza (H5N1). This discovery opens up new avenues for the development of antiviral drugs based on pyrazolo[1,5-a]pyrimidine derivatives (A. Hebishy et al., 2020).

PET Imaging for Tumor Diagnosis

18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with positron emission tomography (PET). These derivatives provide insights into designing diagnostic tools for cancer detection (Jingli Xu et al., 2012).

Properties

IUPAC Name

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)11-3-2-9(15)5-12(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKXDZHQSUXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.